Thiophen-2-yl-methylamine
Overview
Description
Thiophen-2-yl-methylamine is a useful research compound. Its molecular formula is C5H7NS and its molecular weight is 113.18 g/mol. The purity is usually 95%.
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Scientific Research Applications
Preparation of Derivatives with Biological Activity : Derivatives of thiophen-2-yl-methylamine, such as substituted methylamines and acetic acids, have been synthesized for their potential biological activity. Electrophilic substitution on the thiophene ring is a key process in these syntheses (Beaton, Chapman, Clarke, & Willis, 1976).
Study as a Recreational Stimulant : 2-Methiopropamine, a thiophene analogue of methamphetamine, is studied for its metabolism and detectability in humans and rats. This research is crucial for understanding its pharmacodynamics and for its inclusion in drug screening protocols (Welter et al., 2013).
Catalysis in Transfer Hydrogenation : this compound derivatives are used to synthesize ruthenium complexes that act as pre-catalysts in the transfer hydrogenation of aromatic ketones. This application is significant in the field of catalysis and organic synthesis (Aydemir, Baysal, Özkar, & Yıldırım, 2011).
Organic Experiment Design for Drug Intermediates : this compound derivatives are used in the design of organic experiments to synthesize drug intermediates, such as methyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate, enhancing students' interest and skills in scientific research (Min, 2015).
Anticancer Activity and Docking Studies : Thiophen-2-carboxaldehyde derivatives exhibit antibacterial, antifungal, and anticancer activities. Their binding to human serum albumin is investigated, providing insights into their pharmacokinetics and potential as therapeutic agents (Shareef et al., 2016).
Detection in Drug Impairment Cases : Methiopropamine, a derivative of this compound, is detected in blood samples from drivers suspected of drug impairment, highlighting its significance in forensic toxicology (Tuv, Bergh, Vindenes, & Karinen, 2016).
Synthesis of Transition Metal Complexes : this compound is used to synthesize transition metal complexes, such as palladium and platinum complexes, which have applications in catalysis, particularly in Heck and Suzuki cross-coupling reactions (Aydemir et al., 2009).
Properties
IUPAC Name |
N-methylthiophen-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NS/c1-6-5-3-2-4-7-5/h2-4,6H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTFVNIFIHYDJTM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CS1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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